N-({N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dipropylamino group, a hydrazinecarbonyl moiety, and a fluorobenzamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation of 4-(dipropylamino)benzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-fluorobenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-({N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoxaline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-({N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamino group and the fluorobenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C22H27FN4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H27FN4O2/c1-3-12-27(13-4-2)20-10-8-17(9-11-20)15-25-26-21(28)16-24-22(29)18-6-5-7-19(23)14-18/h5-11,14-15H,3-4,12-13,16H2,1-2H3,(H,24,29)(H,26,28)/b25-15+ |
InChI Key |
BCLNZHCLUBYLFL-MFKUBSTISA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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